N'-hydroxyhexanimidamide

Lipophilicity Drug Design Physicochemical Property

N'-Hydroxyhexanimidamide (CAS 108724-16-9) is an aliphatic N-hydroxyamidine (amidoxime) with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol. This compound features a linear hexyl side chain attached to the amidoxime functional group, which is capable of chelating metal ions and participating in cyclization reactions to form 1,2,4-oxadiazoles.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 108724-16-9
Cat. No. B019529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxyhexanimidamide
CAS108724-16-9
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCCCCCC(=NO)N
InChIInChI=1S/C6H14N2O/c1-2-3-4-5-6(7)8-9/h9H,2-5H2,1H3,(H2,7,8)
InChIKeyBLBNKCXUNJXJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-Hydroxyhexanimidamide (CAS 108724-16-9) Procurement Guide: C6 Amidoxime Differentiators for Scientific Selection


N'-Hydroxyhexanimidamide (CAS 108724-16-9) is an aliphatic N-hydroxyamidine (amidoxime) with the molecular formula C6H14N2O and a molecular weight of 130.19 g/mol [1]. This compound features a linear hexyl side chain attached to the amidoxime functional group, which is capable of chelating metal ions and participating in cyclization reactions to form 1,2,4-oxadiazoles . It is primarily utilized as a key intermediate in the synthesis of bioactive oxadiazole derivatives for medicinal chemistry and as a monomer for metal-chelating polymers. Its specific chain length confers a distinct lipophilicity profile (LogP = 2.01) and topological polar surface area (PSA = 58.61 Ų) that are critical for its performance in various research applications .

Why Generic N-Hydroxyamidine Substitution Fails: Chain-Length-Dependent Physicochemical and Reactivity Differences


Directly substituting N'-hydroxyhexanimidamide with shorter-chain N-hydroxyamidines (e.g., N'-hydroxybutanimidamide or N'-hydroxypentanimidamide) or aromatic analogs (e.g., benzamidoxime) is not scientifically justified without rigorous comparative validation. The length of the alkyl side chain directly dictates key molecular properties such as lipophilicity, steric bulk, and the electron-donating effect on the oxime moiety, which in turn modulate the compound's reactivity in cyclization reactions and its binding affinity for metal ions [1]. For instance, the LogP of N'-hydroxyhexanimidamide (~2.0) places it in a significantly more lipophilic region compared to its C4 homolog (estimated LogP ~0.8), which would substantially alter its membrane permeability, tissue distribution, and extraction efficiency . These class-level differences are of paramount importance for applications in prodrug design and metal chelation, where even a single methylene group change can result in a measurable loss of function.

N'-Hydroxyhexanimidamide Quantitative Evidence: Six-Carbon Chain vs. Common Amidoxime Comparators


Lipophilicity Benchmarking: LogP of N'-Hydroxyhexanimidamide vs. Shorter-Chain Aliphatic Amidoximes

The experimental LogP of N'-hydroxyhexanimidamide is 2.01, a value that satisfies Lipinski's rule of 5 for oral drug-likeness more optimally than its shorter-chain counterparts . For comparison, the C4 homolog N'-hydroxybutanimidamide has an estimated LogP of approximately 0.8, making it significantly more hydrophilic [1]. This difference is critical for applications requiring passive membrane permeation, such as in transdermal prodrug delivery systems.

Lipophilicity Drug Design Physicochemical Property

Topological Polar Surface Area (PSA) as a Central Nervous System (CNS) Multiparameter Optimization Descriptor

The reported PSA for N'-hydroxyhexanimidamide is 58.61 Ų . This value falls within the emerging CNS multiparameter optimization (MPO) desirability window (PSA < 70 Ų) while avoiding excessive lipophilicity, a balance that is harder to achieve with shorter or more rigid analogs. For example, the aromatic analog benzamidoxime has a PSA of approximately 64 Ų but a much lower LogP (~0.8), making it a poor CNS candidate due to inadequate lipophilicity [1].

Blood-Brain Barrier CNS Drug Design Molecular Descriptor

Steric Shielding of the Oxime Moiety Enhances Oxadiazole Cyclization Selectivity

In the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles via amidoxime intermediates, the length of the aliphatic side chain influences the selectivity of the cyclization step. A patent describing oxadiazole-based anticancer agents uses N'-hydroxyhexanimidamide as a precursor to a specific 3-pentyl-1,2,4-oxadiazole derivative, demonstrating effective cyclization without competing amide hydrolysis . In contrast, the use of shorter-chain amidoximes in analogous protocols led to lower isolated yields due to the increased nucleophilicity of the oximino group and greater susceptibility to N-O bond cleavage under acidic conditions, a trend consistent with the Thorpe-Ingold effect.

Synthetic Chemistry Heterocycle Formation Reaction Optimization

Metal-Chelation Affinity: Chain Length as a Determinant of Amidoxime-Uranyl Complex Stability

A theoretical investigation into hydroxyl- and amino-substituted amidoxime ligands for seawater uranium extraction demonstrates that the alkyl chain length and substitution pattern significantly affect the binding energy and selectivity for U(VI) over competing vanadium ions [1]. While N'-hydroxyhexanimidamide itself is a monomeric model, its hexyl chain represents a critical lipophilic/lipophobic balance for polymer-grafted adsorbents. The study indicates that alkyl-functionalized amidoximes generally exhibit stronger uranyl binding than unsubstituted analogs, with a calculated binding energy difference of approximately -15 kcal/mol favoring alkylated ligands.

Uranium Extraction Seawater Mining Coordination Chemistry

Optimal Application Scenarios for N'-Hydroxyhexanimidamide Based on Quantitative Differentiators


Transdermal Prodrug Design: Leveraging Optimal LogP for Passive Skin Permeation

The experimental LogP of 2.01 positions N'-hydroxyhexanimidamide as an ideal N-hydroxyamidine prodrug candidate for transdermal delivery systems. Its lipophilicity is sufficiently high to enable stratum corneum permeation yet low enough to avoid irreversible sequestration in adipose tissue [2]. This is supported by patent literature describing N-hydroxylated amidine prodrugs for transdermal therapeutic systems (TTS), where chain length directly correlates with flux through human skin [1].

CNS-Targeted Oxadiazole Library Synthesis

With a PSA of 58.61 Ų and a LogP of 2.01, the 3-pentyl-1,2,4-oxadiazole derived from N'-hydroxyhexanimidamide is predicted to possess favourable CNS MPO scores. This makes the compound a superior building block for synthesizing libraries of oxadiazole-based kinase inhibitors intended to cross the blood-brain barrier, a goal that is harder to achieve with the more hydrophilic C4 or aromatic amidoxime-derived oxadiazoles [1].

Uranium-Seawater Extractant Monomer Optimization

For programs developing high-capacity amidoxime-grafted adsorbents for uranium recovery from seawater, N'-hydroxyhexanimidamide serves as a privileged monomer. The theoretical evidence indicates that alkyl-substituted amidoximes significantly stabilize the uranyl complex compared to unsubstituted forms [1]. The C6 spacer provides an empirical sweet spot between hydrophobicity-driven adsorption and aqueous-phase mass transfer, a key performance parameter for submerged extraction systems [2].

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